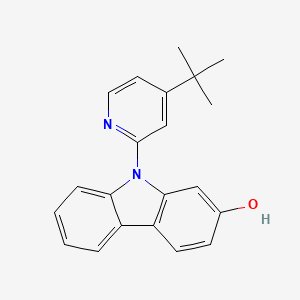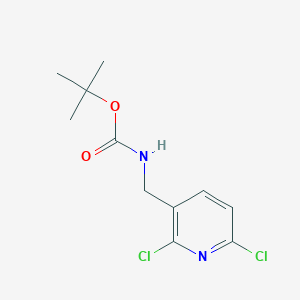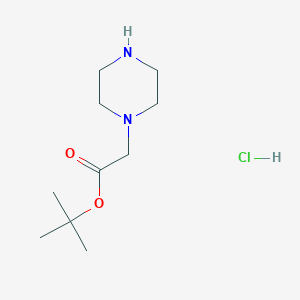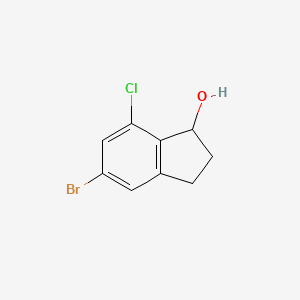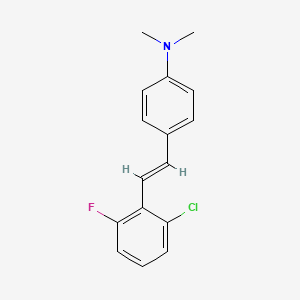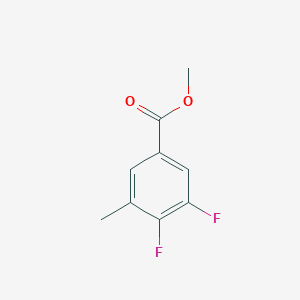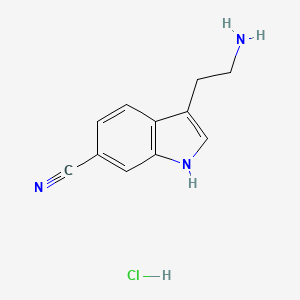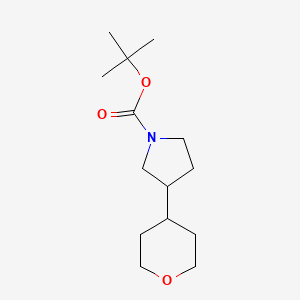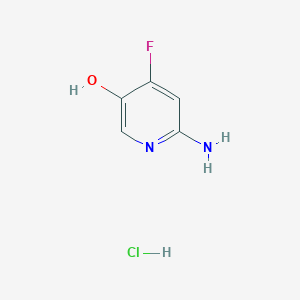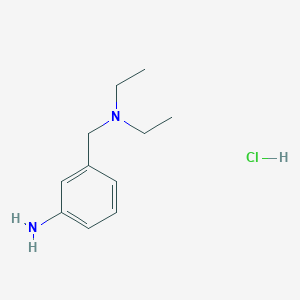
3-((Diethylamino)methyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Diethylamino)methyl)aniline hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClN₂. It is a derivative of aniline, where a diethylamino group is attached to the benzene ring through a methylene bridge. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 3-(diethylaminomethyl)benzaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-chloromethylbenzene with diethylamine in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale reductive amination or nucleophilic substitution reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding nitro compound.
Reduction: The compound can be reduced to form 3-((diethylamino)methyl)benzylamine.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-((Diethylamino)methyl)nitrobenzene
Reduction: 3-((diethylamino)methyl)benzylamine
Substitution: Various alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
3-((Diethylamino)methyl)aniline hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and dyes. In biology, it is used as a fluorescent probe for imaging and tracking cellular processes. In medicine, it is explored for its potential therapeutic effects in treating various diseases. In industry, it is utilized in the production of polymers and other chemical products.
Mecanismo De Acción
3-((Diethylamino)methyl)aniline hydrochloride is similar to other compounds such as 3-(dimethylaminomethyl)aniline hydrochloride and 3-(diethylaminomethyl)phenol. it is unique in its chemical structure and properties, which make it suitable for specific applications that other compounds may not be able to fulfill.
Comparación Con Compuestos Similares
3-(Dimethylaminomethyl)aniline hydrochloride
3-(Diethylaminomethyl)phenol
3-(Diethylamino)propylamine
Propiedades
IUPAC Name |
3-(diethylaminomethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-3-13(4-2)9-10-6-5-7-11(12)8-10;/h5-8H,3-4,9,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEAPDVZSNWFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
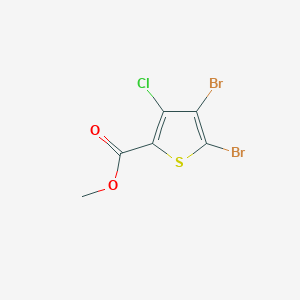
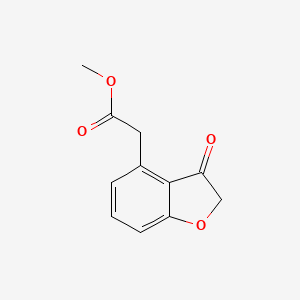
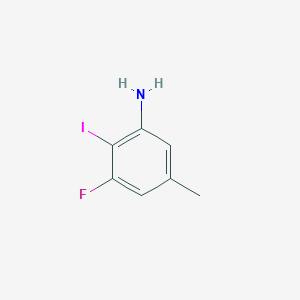
![rel-N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8144282.png)
